4-(Trifluoromethylthio)benzyl bromide chemical properties
4-(Trifluoromethylthio)benzyl bromide chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethylthio)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and safety information for 4-(Trifluoromethylthio)benzyl bromide. This reagent is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethylthio-phenyl moiety, a group of increasing interest in medicinal chemistry and materials science.
Chemical and Physical Properties
4-(Trifluoromethylthio)benzyl bromide is a solid at room temperature.[1] It is characterized by the presence of a reactive benzylic bromide and an electron-withdrawing trifluoromethylthio group. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrF₃S | [2][3] |
| Molecular Weight | 271.10 g/mol | [2][3] |
| CAS Number | 21101-63-3 | [2][4] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 53-57 °C | |
| Boiling Point | 115-118 °C at 13 mmHg | - |
| Density | 1.63 g/cm³ | - |
| Solubility | Soluble in toluene | - |
| IUPAC Name | 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene | [2] |
| Synonyms | α-Bromo-4-(trifluoromethylthio)toluene | [5] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for confirming the structure and purity of 4-(Trifluoromethylthio)benzyl bromide.
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Infrared (IR) Spectroscopy : FTIR and ATR-IR spectra are available.[2] Data has been collected using instruments such as the Bruker Tensor 27 FT-IR.[2]
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Raman Spectroscopy : FT-Raman spectra have been recorded using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[2]
Reactivity and Applications
The reactivity of 4-(Trifluoromethylthio)benzyl bromide is dominated by the benzylic bromide, which is a potent electrophile and a good leaving group. This makes the compound an excellent reagent for alkylating a wide variety of nucleophiles.
Key Reactive Features:
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Electrophilic Site : The benzylic carbon is highly susceptible to nucleophilic attack (Sₙ2 reaction), readily displacing the bromide ion.
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Trifluoromethylthio Group : The -SCF₃ group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the stability of reaction intermediates. This group is prized in drug discovery for its ability to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[10][11]
Applications:
-
Pharmaceutical Synthesis : It serves as a key intermediate for introducing the 4-(trifluoromethylthio)benzyl moiety into active pharmaceutical ingredients (APIs).[11][12] The resulting structures often exhibit improved pharmacokinetic profiles.[10]
-
Agrochemicals : Similar to its use in pharmaceuticals, this compound is used to create novel pesticides and herbicides with enhanced potency.[10]
-
Materials Science : The unique electronic properties conferred by the trifluoromethylthio group make it a valuable building block for advanced polymers and other materials.[12]
Caption: Structure-Reactivity Relationship of the Target Molecule.
Safety and Hazards
4-(Trifluoromethylthio)benzyl bromide is a corrosive and hazardous chemical that requires careful handling in a controlled laboratory environment.[2] All personnel should use appropriate personal protective equipment (PPE).
| Hazard Type | Information | Reference(s) |
| GHS Pictogram | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 | |
| Storage | Store under inert gas in a cool, dark place. Moisture sensitive. | - |
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for 4-(Trifluoromethylthio)benzyl bromide was not found in the literature search, a general method can be proposed based on standard organic transformations and protocols for analogous compounds like 4-(trifluoromethoxy)benzyl bromide.[13] The most common route would be the radical bromination of 4-(trifluoromethylthio)toluene.
Representative Protocol: Radical Bromination
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Reaction Setup : To a solution of 4-(trifluoromethylthio)toluene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.0-1.2 eq.).
-
Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
-
Reaction Conditions : Heat the mixture to reflux and irradiate with a UV or incandescent lamp to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
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Purification : Wash the filtrate with aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation : Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-(Trifluoromethylthio)benzyl bromide.
Caption: General Experimental Workflow for an Alkylation Reaction.
References
- 1. rsc.org [rsc.org]
- 2. 4-(Trifluoromethylthio)benzyl bromide | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. 4-(Trifluoromethylthio)benzyl Bromide | 21101-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR spectrum [chemicalbook.com]
- 7. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 13C NMR [m.chemicalbook.com]
- 8. 4-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]
- 9. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR [m.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Page loading... [guidechem.com]

